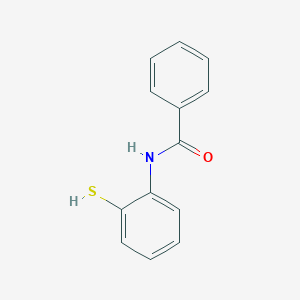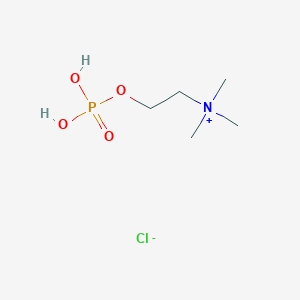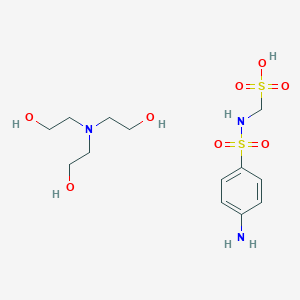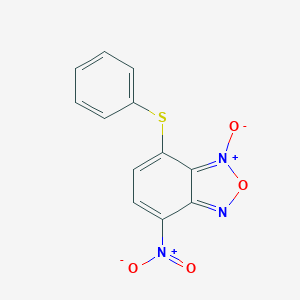![molecular formula C15H20NO3PS2 B091726 2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-52-3](/img/structure/B91726.png)
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as calcium silicate, is a compound composed of calcium, silicon, and oxygen. It is commonly found in various forms such as hydrated calcium silicate and anhydrous calcium silicate. This compound is widely used in industrial applications due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability.
準備方法
Synthetic Routes and Reaction Conditions
Calcium silicate can be synthesized through several methods. One common method involves the reaction of calcium oxide (CaO) with silica (SiO₂) at high temperatures. The reaction can be represented as follows:
CaO+SiO2→CaSiO3
Another method involves the hydrothermal synthesis, where calcium hydroxide (Ca(OH)₂) and silica are reacted in an autoclave at elevated temperatures and pressures to form hydrated calcium silicate.
Industrial Production Methods
In industrial settings, calcium silicate is often produced by reacting lime (CaO) with silica in a rotary kiln at temperatures around 1000°C. The resulting product is then cooled and ground into a fine powder. This method ensures a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Calcium silicate undergoes several types of chemical reactions, including:
Hydration: When exposed to water, calcium silicate hydrates to form calcium silicate hydrate (C-S-H), which is a key component in cement and concrete.
Carbonation: Calcium silicate reacts with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica.
Decomposition: At high temperatures, calcium silicate can decompose into calcium oxide and silica.
Common Reagents and Conditions
Hydration: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Carbonation: Carbon dioxide is the reagent, and the reaction can occur at room temperature or slightly elevated temperatures.
Decomposition: High temperatures (above 1000°C) are required for the decomposition reaction.
Major Products Formed
Hydration: Calcium silicate hydrate (C-S-H)
Carbonation: Calcium carbonate (CaCO₃) and silica
Decomposition: Calcium oxide (CaO) and silica
科学的研究の応用
Calcium silicate has a wide range of scientific research applications:
Chemistry: Used as a catalyst support and in the synthesis of various silicate-based materials.
Biology: Investigated for its potential use in bone regeneration and as a biomaterial for implants.
Medicine: Studied for its use in drug delivery systems and as a component in dental materials.
Industry: Widely used as an insulating material in high-temperature applications, as a fireproofing agent, and in the production of cement and concrete.
作用機序
The mechanism by which calcium silicate exerts its effects varies depending on the application. In cement and concrete, calcium silicate hydrate (C-S-H) forms a gel-like structure that binds the aggregate particles together, providing strength and durability. In biological applications, calcium silicate can promote osteogenesis by providing a scaffold for bone cell growth and differentiation.
類似化合物との比較
Calcium silicate can be compared with other silicate compounds such as:
Sodium Silicate (Na₂SiO₃): Unlike calcium silicate, sodium silicate is water-soluble and is used in adhesives, detergents, and water treatment.
Magnesium Silicate (MgSiO₃): Magnesium silicate has similar thermal properties but is used more in refractory materials and as a filler in rubber and plastics.
Aluminum Silicate (Al₂SiO₅): This compound is used in ceramics and as a refractory material due to its high melting point.
Calcium silicate is unique due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability, making it ideal for use in high-temperature industrial applications.
特性
CAS番号 |
16537-52-3 |
|---|---|
分子式 |
C15H20NO3PS2 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
InChIキー |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




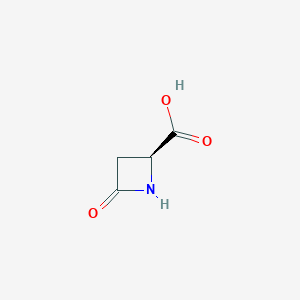

![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)



